DNA Binding Affinity (Kapp) Surpassing Monomeric, Dimeric, and Regulatory Protein Benchmarks
Acridine trimer 1 exhibits a DNA binding affinity that is orders of magnitude higher than that of the acridine monomer, the acridine dimer, and the ethidium dimer, and reaches the range of natural DNA regulatory proteins. In direct competition experiments against ethidium dimer, the trimer showed Kapp = 8 × 10^8 M^−1 for poly[d(A-T)] at 1 M Na^+ . Kinetic analysis at 0.3 M Na^+ yielded kon = 2.6 × 10^7 M^−1 s^−1 and an exceptionally slow koff = 1.2 × 10^−4 s^−1, giving Kapp = 2.2 × 10^11 M^−1 . Extrapolation to 0.1 M Na^+ produces Kapp ≈ 10^14 M^−1, a value that equals or exceeds the affinity of DNA regulatory proteins such as the lac repressor (K ≈ 10^12–10^13 M^−1) . By comparison, the ethidium dimer has K = 2 × 10^8 M^−1 (0.2 M Na^+) , and 9-aminoacridine monomer has K ≈ 1.5 × 10^5 M^−1 . The acridine dimer studied in parallel showed a binding affinity increase that was 'relatively small' compared to the trimer, with the authors concluding that the structural constraints of the trimeric linker chain were a limiting factor .
| Evidence Dimension | Apparent equilibrium DNA binding constant (Kapp) |
|---|---|
| Target Compound Data | Kapp = 2.2 × 10^11 M^−1 (0.3 M Na^+); Kapp ≈ 10^14 M^−1 (extrapolated to 0.1 M Na^+); Kapp = 8 × 10^8 M^−1 (1 M Na^+, poly[d(A-T)]) |
| Comparator Or Baseline | 9-Aminoacridine monomer: K ≈ 1.5 × 10^5 M^−1 (0.2 M Na^+); Ethidium dimer: K = 2 × 10^8 M^−1 (0.2 M Na^+); Acridine dimer: affinity increase over monomer less than that of trimer; DNA regulatory proteins (lac repressor): K ≈ 10^12–10^13 M^−1 |
| Quantified Difference | Trimer Kapp exceeds monomer by ~10^6-fold; exceeds ethidium dimer by ~10^3-fold at comparable ionic strength; reaches protein-level affinity |
| Conditions | Competition experiments with ethidium dimer on poly[d(A-T)]; kinetic stopped-flow measurements on poly[d(A-T)] and sonicated calf thymus DNA; ionic strength range 0.1–1.0 M Na^+ |
Why This Matters
A Kapp of 10^14 M^−1 places acridine trimer 1 in a unique affinity tier among synthetic DNA ligands, making it the only small-molecule option for experiments requiring protein-grade DNA binding without recourse to biological macromolecules.
- [1] Laugâa P, Markovits J, Delbarre A, Le Pecq JB, Roques BP. DNA tris-intercalation: first acridine trimer with DNA affinity in the range of DNA regulatory proteins. Kinetic studies. Biochemistry. 1985;24(20):5567-5575. doi:10.1021/bi00341a042 View Source
- [2] Gaugain B, Barbet J, Capelle N, Roques BP, Le Pecq JB. DNA bifunctional intercalators. 2. Fluorescence properties and DNA binding interaction of an ethidium homodimer and an acridine ethidium heterodimer. Biochemistry. 1978;17(24):5078-5088. doi:10.1021/bi00617a002 View Source
- [3] Gaugain B, Markovits J, Le Pecq JB, Roques BP. DNA polyintercalation: comparison of DNA binding properties of an acridine dimer and trimer. FEBS Lett. 1984;169(2):123-126. doi:10.1016/0014-5793(84)80302-6 View Source
